3-chloro-6-(trifluoromethyl)-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine
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Overview
Description
3-chloro-6-(trifluoromethyl)-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine is a complex organic compound characterized by the presence of both trifluoromethyl and pyrazolyl groups.
Preparation Methods
One common synthetic route involves the radical trifluoromethylation of carbon-centered intermediates, followed by the formation of the pyrazolyl ring through cyclization reactions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of specific catalysts .
Chemical Reactions Analysis
3-chloro-6-(trifluoromethyl)-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-6-(trifluoromethyl)-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3-chloro-6-(trifluoromethyl)-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-chloro-6-(trifluoromethyl)-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine include other trifluoromethylated pyridines and pyrazoles. These compounds share some chemical properties, such as high stability and reactivity, but differ in their specific applications and biological activities. For example:
3-chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in organic synthesis and in the production of agrochemicals.
3-(trifluoromethyl)phenyltrimethylammonium hydroxide: Used in transesterification reactions and as an intermediate in organic synthesis. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H4ClF6N3O |
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Molecular Weight |
331.60 g/mol |
IUPAC Name |
3-chloro-6-(trifluoromethyl)-2-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]pyridine |
InChI |
InChI=1S/C10H4ClF6N3O/c11-4-1-2-5(9(12,13)14)18-8(4)21-7-3-6(19-20-7)10(15,16)17/h1-3H,(H,19,20) |
InChI Key |
PCBBTGOZKSKABZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1Cl)OC2=NNC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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